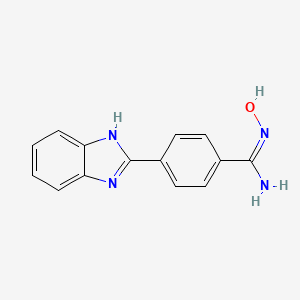
4-(2-Benzimidazolyl)benzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzimidazolyl)benzamidoxime is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzimidazolyl)benzamidoxime typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by the introduction of an amidoxime group. One common method involves the reaction of 2-nitroaniline with benzaldehyde in the presence of a reducing agent to form the benzimidazole core. The amidoxime group is then introduced through a reaction with hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal triflates or acidic conditions can be employed to facilitate the condensation reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, nitroso derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Benzimidazolyl)benzamidoxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of corrosion inhibitors and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 4-(2-Benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound can inhibit the activity of certain enzymes involved in cell proliferation. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)benzimidazole
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
Uniqueness
4-(2-Benzimidazolyl)benzamidoxime is unique due to the presence of the amidoxime group, which imparts distinct chemical and biological properties. This functional group enhances its ability to form hydrogen bonds and interact with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H12N4O/c15-13(18-19)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17) |
InChI Key |
QFWOEQUMUPOATC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


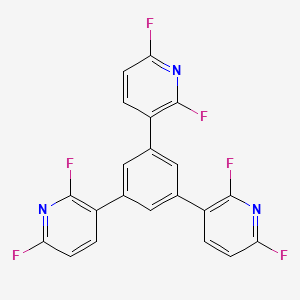
![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
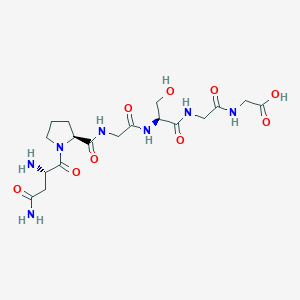
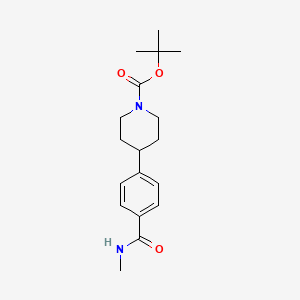

![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)
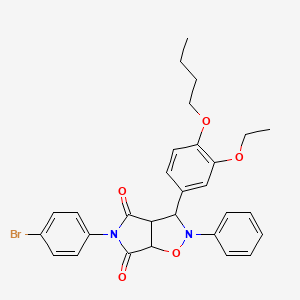
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)
![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)
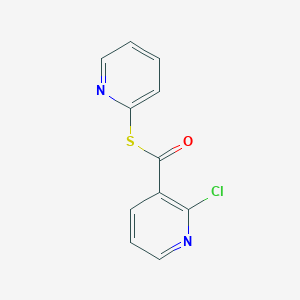
![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
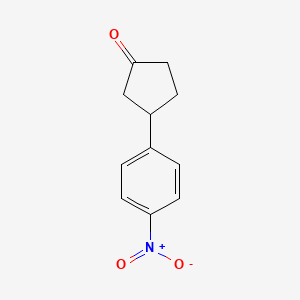
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)
